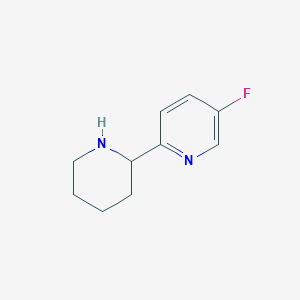

5-Fluoro-2-(piperidin-2-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-piperidin-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMODSUFIXKLFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Fluorinated Pyridine and Piperidine Scaffolds in Modern Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a well-established method in medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov Fluorine's high electronegativity and small atomic size can significantly augment potency, selectivity, metabolic stability, and pharmacokinetic properties. nih.gov The introduction of fluorine atoms can also improve membrane permeability. nih.gov Consequently, fluorinated compounds are integral to a wide array of pharmaceuticals, with approximately a quarter of approved drugs containing fluorine or fluorinated groups. elsevierpure.com

Pyridine (B92270) and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries. uni-muenster.de As an isostere of benzene (B151609), the nitrogen-bearing heterocycle pyridine is a core component in over 7000 existing drug molecules. rsc.org The pyridine scaffold's ability to improve water solubility and its versatile chemical reactivity make it a favored component in drug design. nih.gov

Similarly, the piperidine (B6355638) scaffold is a cornerstone in drug discovery, present in more than 70 commercialized drugs. enamine.netarizona.edu This saturated heterocycle and its derivatives are utilized in a variety of therapeutic agents, including those targeting the central nervous system, as well as anti-cancer and analgesic medications. arizona.edu The incorporation of a piperidine moiety can favorably alter key pharmacokinetic properties like lipophilicity and metabolic stability. enamine.netpharmaceutical-business-review.com Chiral piperidine scaffolds, in particular, are crucial in designing molecules with enhanced biological activities and selectivity. thieme-connect.com

The combination of these two powerful pharmacophores in 5-Fluoro-2-(piperidin-2-yl)pyridine creates a molecule with a unique set of properties, making it a compelling subject for research and development.

Overview of Research Domains Investigating the Chemical Compound and Its Analogs

Established Synthetic Routes to the this compound Core Structure

The synthesis of the this compound core typically involves the coupling of pre-functionalized pyridine and piperidine precursors or the construction of one ring system upon the other. A primary and established method is the hydrogenation of the corresponding 5-fluoro-2-(pyridin-2-yl)pyridine.

Heterogeneous catalysis is a cornerstone of this transformation. For instance, the hydrogenation of fluorinated pyridines can be achieved using palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). nih.govacs.org A significant challenge in this process is preventing hydrodefluorination, a side reaction where the fluorine atom is replaced by hydrogen. To mitigate this, the addition of a strong Brønsted acid like aqueous HCl has been shown to be effective, suppressing the undesired defluorination and improving the yield of the desired fluorinated piperidine. nih.govacs.org The reaction is typically performed under a hydrogen atmosphere in a solvent such as methanol (B129727) (MeOH). Subsequent in situ protection of the piperidine nitrogen, for example with a benzyloxycarbonyl (Cbz) group, can facilitate purification and handling of the final product. nih.govacs.org

Another established approach involves the synthesis of 2-amino-5-fluoropyridine, which can serve as a key intermediate. researchgate.netchemicalbook.com This intermediate can be synthesized from 2-aminopyridine (B139424) through a sequence of nitration, acetylation, nitro group reduction, diazotization, and a Schiemann reaction, followed by hydrolysis. researchgate.net The resulting 2-amino-5-fluoropyridine can then be further elaborated to introduce the piperidine ring through various methods, although this multi-step process can be complex.

A rhodium-catalyzed dearomatization-hydrogenation (DAH) process also provides a pathway to all-cis-(multi)fluorinated piperidines from fluoropyridine precursors in a highly diastereoselective manner. nih.govresearchgate.net This one-pot strategy involves the dearomatization of the pyridine ring followed by complete saturation through hydrogenation, offering access to specific stereoisomers. nih.govresearchgate.net

Novel and Advanced Catalytic Approaches in Piperidine and Fluorinated Pyridine Synthesis

Modern synthetic chemistry has introduced advanced catalytic methods that offer more efficient and selective routes to the constituent rings of this compound.

For the synthesis of the fluorinated pyridine moiety, Rh(III)-catalyzed C-H functionalization has emerged as a powerful one-step method. acs.orgnih.govfao.org This approach allows for the preparation of multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. acs.orgnih.gov The reaction is notable for its operational simplicity, as it can often be set up on the benchtop in the air. nih.gov While this method produces 3-fluoropyridines, the principles of transition-metal-catalyzed C-H activation represent a frontier in the synthesis of functionalized pyridine rings. Another innovative method involves the use of silver(II) fluoride (B91410) for the site-selective C-H fluorination of pyridines adjacent to the nitrogen atom, providing a direct route to 2-fluoropyridines under mild conditions. nih.gov

For the piperidine ring, biocatalysis using transaminases offers an enantioselective route to 2-substituted piperidines. acs.org Starting from commercially available ω-chloroketones, transaminases can catalyze the stereoselective synthesis of chiral piperidines with high enantiomeric excess. acs.org This enzymatic approach provides access to both enantiomers by selecting the appropriate enzyme. acs.org Additionally, palladium(II)-catalyzed 1,3-chirality transfer reactions have been developed for the efficient synthesis of 2-substituted piperidines from N-protected ζ-amino allylic alcohols, proceeding with high stereoselectivity. nih.gov

| Method | Target Moiety | Key Features | Catalyst/Reagent | Starting Materials | Reference |

|---|---|---|---|---|---|

| Heterogeneous Hydrogenation | Fluoropiperidine | cis-selective, robust, suppresses defluorination with acid | Pd(OH)₂/C, HCl | Fluoropyridines | nih.govacs.org |

| Rh(III)-Catalyzed C-H Functionalization | Fluoropyridine | One-step, high regioselectivity, benchtop setup | [Cp*RhCl₂]₂ | α-fluoro-α,β-unsaturated oximes, alkynes | acs.orgnih.gov |

| Transaminase-Triggered Cyclization | Chiral Piperidine | Enantioselective, access to both enantiomers, biocatalytic | Transaminases (TAs) | ω-chloroketones | acs.org |

| Pd(II)-Catalyzed Cyclization | Substituted Piperidine | High stereoselectivity, 1,3-chirality transfer | PdCl₂(CH₃CN)₂ | N-protected ζ-amino allylic alcohols | nih.gov |

Strategies for Derivatization and Functionalization of the Compound

Once the this compound core is synthesized, its piperidine and pyridine moieties offer multiple handles for further diversification.

N-Alkylation and Acylation Methods for the Piperidine Moiety

The secondary amine of the piperidine ring is a prime site for functionalization through N-alkylation and N-acylation.

N-Alkylation is commonly achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.netchemicalforums.com The choice of base and solvent is crucial to control the reaction's outcome and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in solvents like dimethylformamide (DMF) or acetonitrile. researchgate.netnih.gov For instance, reacting piperidine with 4-fluorobenzaldehyde (B137897) in the presence of anhydrous K₂CO₃ and DMF at elevated temperatures yields the N-arylated product. nih.gov Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another powerful method for introducing alkyl groups.

N-Acylation involves the reaction of the piperidine with an acylating agent such as an acid chloride or anhydride. This reaction is typically performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the acidic byproduct. These reactions are generally high-yielding and provide stable amide products.

| Reaction | Reagents | Base | Solvent | Key Considerations | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH, Et₃N | DMF, Acetonitrile, DCM | Control stoichiometry to avoid quaternization. | researchgate.netchemicalforums.comnih.gov |

| N-Acylation | Acid Chloride (RCOCl), Anhydride ((RCO)₂O) | Triethylamine, Pyridine | DCM, THF, Dioxane | Generally fast and high-yielding. | mdpi.com |

| Reductive Amination | Aldehyde (RCHO), Ketone (R₂CO) | NaBH(OAc)₃, NaBH₃CN | DCE, THF | Mild conditions, good functional group tolerance. | chemicalforums.com |

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the pyridine ring of the compound.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling aryl halides or triflates with amines. wikipedia.orgorganic-chemistry.org While the C-F bond in this compound is generally robust, if a different halogen (like bromine or iodine) is present on the pyridine ring, it can serve as a reactive handle for Buchwald-Hartwig coupling. researchgate.net For example, the selective amination of 2-fluoro-4-iodopyridine (B1312466) occurs exclusively at the 4-position using a Pd(OAc)₂/BINAP catalyst system. researchgate.net This demonstrates the potential for regioselective functionalization on a di-halogenated pyridine precursor before or after the introduction of the piperidine moiety. The reaction typically uses a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XantPhos), and a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide. mdpi.comwikipedia.orgnih.gov

The Suzuki-Miyaura cross-coupling reaction forms carbon-carbon bonds between an organoboron compound (boronic acid or ester) and a halide or triflate. thieme-connect.de This reaction is highly versatile for introducing new aryl or vinyl groups onto the pyridine ring. The C-F bond itself is generally not reactive under standard Suzuki conditions, but other halogens on the ring can be selectively displaced. thieme-connect.dersc.org However, recent advances have shown that even sulfonyl fluorides can be activated for Suzuki coupling, suggesting that under specific catalytic conditions, C-F activation might be achievable. claremont.edursc.orgnih.gov Typical Suzuki reaction conditions involve a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃), and a solvent mixture such as toluene/ethanol/water. mdpi.com

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a rapid way to build molecular complexity. While specific MCRs starting directly with this compound are not extensively documented, related fluorinated pyridines are used in such reactions. For instance, an environmentally benign, one-pot MCR has been developed for the synthesis of fluorinated 2-aminopyridine libraries from 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org This highlights the potential for using precursors of the target compound in MCRs to generate structurally diverse libraries for biological screening. rsc.orgresearchgate.net

The synthesis and derivatization of this compound leverage both established and cutting-edge chemical methodologies. The core structure is accessible through routes like the hydrogenation of fluorinated pyridyl-pyridines, with advanced catalytic methods offering improved efficiency and stereocontrol. Once formed, the compound provides a versatile scaffold for further modification. The piperidine nitrogen is readily functionalized via alkylation and acylation, while the pyridine ring can be elaborated using powerful palladium-catalyzed cross-coupling reactions. These synthetic strategies collectively enable the creation of a wide array of derivatives, underscoring the compound's importance as a building block in the development of new chemical entities.

Computational Chemistry and Theoretical Characterization of 5 Fluoro 2 Piperidin 2 Yl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations are employed to understand the intrinsic electronic properties of 5-Fluoro-2-(piperidin-2-yl)pyridine. Density Functional Theory (DFT) is a robust method for this purpose, often utilizing functionals like M06-2X with a large basis set such as def2-QZVPP to achieve high accuracy in calculating molecular geometries and energies, as demonstrated in studies of related fluorinated piperidines. researchgate.net

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. For this compound, the electron-rich pyridine (B92270) and piperidine (B6355638) rings would significantly contribute to the HOMO, whereas the LUMO would likely be distributed over the electron-deficient fluorinated pyridine system.

Molecular Electrostatic Potential (MEP): The MEP map is a vital tool for visualizing the charge distribution on the molecule's surface, predicting its behavior in intermolecular interactions. For this compound, the MEP would reveal regions of negative electrostatic potential (electron-rich) around the highly electronegative fluorine atom and the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack and are primary points for hydrogen bond acceptance. Conversely, a region of positive potential (electron-poor) would be expected around the hydrogen atom attached to the piperidine nitrogen, indicating a favorable site for nucleophilic attack and hydrogen bond donation.

Table 1: Representative Quantum Chemical Properties

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical stability and low reactivity. |

| Dipole Moment | ~2.5 D | Suggests the molecule is polar. |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. researchgate.net This simulation helps to elucidate the binding mode and estimate the strength of the interaction, typically reported as a docking score. While specific docking studies for this compound are not extensively published, research on analogous structures provides insight into its potential interactions. For instance, derivatives of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone have been successfully docked to explore their antibacterial mechanisms. nih.gov Similarly, other fluorinated pyridine compounds have been evaluated as inhibitors of viral proteins. nih.gov

The key structural features of this compound for molecular interactions include:

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor.

The Piperidine N-H Group: Serves as a crucial hydrogen bond donor.

The Fluorine Atom: Can form halogen bonds or participate in dipole-dipole interactions with receptor residues.

The Aromatic Pyridine Ring: Capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan at the active site of a target protein. nih.gov

These features suggest that this compound has the potential to bind to a variety of biological targets, particularly those with active sites that can accommodate these types of interactions.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase X | -8.5 | ASP 145 | Hydrogen Bond (with piperidine N-H) |

| TYR 80 | π-π Stacking (with pyridine ring) | ||

| LYS 33 | Hydrogen Bond (with pyridine N) | ||

| G-Protein Coupled Receptor Y | -7.9 | PHE 210 | Hydrophobic Interaction |

| GLN 150 | Hydrogen Bond (with piperidine N-H) |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is complex due to its conformational flexibility and stereochemistry.

Stereochemistry: The molecule possesses a chiral center at the C2 position of the piperidine ring where it attaches to the pyridine moiety. This gives rise to two distinct, non-superimposable mirror-image enantiomers: (R)-5-Fluoro-2-(piperidin-2-yl)pyridine and (S)-5-Fluoro-2-(piperidin-2-yl)pyridine. bldpharm.com These enantiomers can exhibit different pharmacological activities and metabolic profiles, making stereochemical considerations critical.

Conformational Analysis: The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, the substituent at the C2 position (the 5-fluoropyridin-2-yl group) can be oriented in either an axial or an equatorial position. These two chair conformers are in equilibrium, and their relative populations are determined by their free energy difference. Computational studies on related fluorinated piperidines have shown that the conformational preferences are governed by a delicate balance of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net Furthermore, rotation around the single bond connecting the pyridine and piperidine rings introduces additional conformers. DFT calculations are essential to determine the geometries and relative energies of these various stable structures. researchgate.net

Table 3: Hypothetical Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |

| Chair (Equatorial) | 0.00 | ~95% |

| Chair (Axial) | 2.10 | ~5% |

| Twist-Boat | 5.50 | <0.1% |

In Silico Prediction of Potential Biological Targets and Activity Spectra

In silico tools can predict the likely biological targets and the spectrum of pharmacological effects of a novel compound based on its chemical structure. This is achieved by comparing the structure to large databases of known bioactive molecules.

Prediction of Activity Spectra for Substances (PASS): The PASS online tool analyzes a structure to predict its biological activity spectrum with corresponding probabilities of being active (Pa) or inactive (Pi). Studies on various piperidine derivatives have shown that this class of compounds is often predicted to interact with a wide range of biological targets. clinmedkaz.org

Target Prediction: Web services like SwissTargetPrediction identify the most probable protein targets of a small molecule by assessing its similarity to known ligands. For this compound, predictions would likely encompass a broad range of target classes. clinmedkaz.org Based on the general characteristics of piperidine-containing compounds, potential activities often include effects on the central nervous system, as well as antimicrobial and antineoplastic properties. clinmedkaz.org The predicted targets frequently include G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes. clinmedkaz.orgnih.gov

Table 4: Sample In Silico Biological Activity Prediction

| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |

| GPCR Ligand | 0.650 | 0.021 | High probability of interacting with GPCRs. |

| Kinase Inhibitor | 0.510 | 0.095 | Moderate probability of kinase inhibition. |

| Antiviral | 0.480 | 0.110 | Possible antiviral activity. |

| Anti-inflammatory | 0.455 | 0.150 | Possible anti-inflammatory effects. |

| CNS Activity | 0.590 | 0.045 | Likely to have an effect on the central nervous system. |

Preclinical Pharmacological and Biological Evaluation of 5 Fluoro 2 Piperidin 2 Yl Pyridine and Its Analogs

In Vitro Biological Activity Profiling

Receptor Binding and Enzyme Inhibition Assays

While direct receptor binding or enzyme inhibition data for 5-fluoro-2-(piperidin-2-yl)pyridine is not publicly available, studies on analogous compounds with a piperidinyl-pyridine or a related fluorinated chemical scaffold highlight potential biological targets.

Derivatives of 3-piperidinyl pyridine (B92270) have been investigated as potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurological disorders. For instance, a 4-(4-methyl-1-pyrazolyl)pyridine derivative demonstrated significant inhibitory activity with an IC50 value of 8.5 nM. acs.org This suggests that the piperidinyl-pyridine core can be a valuable pharmacophore for enzyme inhibition.

In other studies, 2-guanidinyl pyridines have been evaluated as inhibitors of trypsin. The inhibitory constant (Ki) for 1-(5-iodopyridin-2-yl)guanidinium ion was found to be 0.0151 mM, indicating a high level of inhibition. researchgate.net Furthermore, N-phenylpiperazine analogs have been explored for their binding affinity to dopamine (B1211576) receptors, with some compounds showing high selectivity for the D3 subtype over the D2 subtype. mdpi.com

Additionally, heteroleptic iron(II) complexes of chiral 2,6-bis(oxazolin-2-yl)-pyridine (PyBox) have been synthesized and their spin-crossover properties studied, which is relevant in the context of designing molecules with specific electronic and magnetic properties. rsc.org Novel 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives have also been identified as potent and selective ligands for peripheral benzodiazepine (B76468) receptors. nih.gov

These findings for related structures suggest that this compound could potentially exhibit activity as a receptor ligand or enzyme inhibitor, though specific assays would be required to confirm this.

Table 1: Enzyme Inhibition and Receptor Binding Data for Analogs of this compound

| Compound/Analog Class | Target | Assay Type | Value |

| 4-(4-methyl-1-pyrazolyl)pyridine derivative | Cholesterol 24-hydroxylase (CH24H) | Inhibition | IC50 = 8.5 nM acs.org |

| 1-(5-iodopyridin-2-yl)guanidinium ion | Trypsin | Inhibition | Ki = 0.0151 mM researchgate.net |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ1 Receptor (human) | Binding Affinity | Ki = 1.45 nM nih.gov |

| Pyridylpiperazine hybrid derivative (5b) | Urease | Inhibition | IC50 = 2.0 ± 0.73 µM nih.gov |

| Pyridylpiperazine hybrid derivative (7e) | Urease | Inhibition | IC50 = 2.24 ± 1.63 µM nih.gov |

Assessment of Antimicrobial and Antifungal Potency

The antimicrobial and antifungal potential of this compound has not been specifically reported. However, the broader classes of piperidine (B6355638) and pyridine derivatives have been extensively studied for their activity against various pathogens.

For instance, certain piperidine-substituted halogenobenzene derivatives have shown inhibitory activity against a range of bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/ml. nih.gov Similarly, various pyridine compounds have demonstrated antimicrobial and antiviral properties. mdpi.com Piperidinothiosemicarbazones derived from aminoazinecarbonitriles, which contain a piperidine moiety, have exhibited strong inhibitory effects against M. tuberculosis, with some derivatives showing MIC values as low as 2 µg/mL. nih.gov

Furthermore, N-phenylpiperazine derivatives have been investigated for their activity against bacterial and fungal pathogens, with some compounds showing notable activity against M. kansasii and F. avenaceum. nih.gov The antimicrobial activity of piperazines bearing an N,N′-bis(1,3,4-thiadiazole) moiety has also been reported, with some compounds showing significant activity against gram-negative bacteria. mdpi.com

These examples underscore the potential for molecules containing piperidine and pyridine rings to possess antimicrobial and antifungal properties. Specific testing of this compound would be necessary to determine its activity profile.

Table 2: Antimicrobial and Antifungal Activity of Selected Piperidine and Pyridine Analogs

| Compound/Analog Class | Organism(s) | MIC (µg/mL) |

| Piperidine-substituted halogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32-512 nih.gov |

| Piperidinothiosemicarbazone derivative (Compound 14) | M. tuberculosis (resistant strain) | 4 nih.gov |

| Pyridonethiols (89b and 89c) | B. subtilis | 0.12 mdpi.com |

| 1,3,4-oxadiazoles–pyridines (117a) | E. coli, B. subtilis, M. luteus, K. pneumoniae | 37.5 mdpi.com |

Permeability and In Vitro Metabolic Stability Studies (e.g., PAMPA, Caco-2, liver microsomes)

There is no publicly available data on the permeability or in vitro metabolic stability of this compound. However, studies on related compounds provide a basis for understanding how this molecule might behave in these assays.

The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are standard in vitro models for predicting passive intestinal absorption of drugs. nih.govresearchgate.net For a series of piperazin-1-ylpyridazines, a related class of compounds, significant efforts were made to improve metabolic stability in mouse and human liver microsomes. nih.gov Initial compounds in this series were rapidly metabolized, with in vitro half-lives of approximately 3 minutes. nih.gov Structural modifications, such as "fluorine-blocking" the para-position of a benzene (B151609) ring, led to a 13-fold increase in metabolic stability. nih.gov

In another study, fluorinated derivatives of N-alkyl-piperidine-2-carboxamides were found to be more readily oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity. nih.gov This highlights the complex role that fluorine substitution can play in metabolic stability. More recently, modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, including the replacement of a piperazine (B1678402) with a piperidine ring, resulted in improved metabolic stability in rat liver microsomes. nih.gov

These studies demonstrate that both the core scaffold and its substituents significantly influence permeability and metabolic stability. To assess the properties of this compound, specific PAMPA, Caco-2, and liver microsomal stability assays would need to be conducted.

Table 3: Metabolic Stability of Selected Analogs in Liver Microsomes

| Compound/Analog Class | Species | In Vitro t1/2 |

| Piperazin-1-ylpyridazine (Compound 1) | Mouse/Human | ~3 min nih.gov |

| Fluorine-blocked Piperazin-1-ylpyridazine (Compound 7) | Mouse | 13-fold increase vs. Compound 1 nih.gov |

| Piperidine analogues (20a-d) of JJC8-091 | Rat | Improved stability vs. piperazine analogues nih.gov |

In Vivo Preclinical Studies in Animal Models

Pharmacological Efficacy in Non-Human Disease Models (e.g., atherosclerosis, metabolic disorders)

No in vivo preclinical studies investigating the efficacy of this compound in animal models of atherosclerosis or metabolic disorders have been reported in the scientific literature. Research on analogous structures has focused on other therapeutic areas. For example, some N-arylpiperazine derivatives of pyridine and 2-pyridone have been tested in vivo for their hypotensive activity in rats, demonstrating α-adrenoreceptor antagonistic activity. nih.gov Additionally, novel 2-phenylimidazo[1,2-a]pyridine derivatives have been evaluated in vivo for their ability to stimulate the synthesis of neurosteroids. nih.gov These studies, while not directly related to atherosclerosis or metabolic disorders, illustrate that pyridine-based compounds can exhibit significant in vivo activity. The potential of this compound in any disease model would require dedicated in vivo pharmacological testing.

Development and Preclinical Evaluation of Radiotracers for PET Neuroimaging (e.g., mouse, baboon models)

The development of selective and specific radiotracers for positron emission tomography (PET) imaging of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, is a significant area of research in neuroscience. These receptors are implicated in the pathophysiology of various central nervous system (CNS) disorders. While the core chemical structure of this compound suggests its potential as a scaffold for developing such PET ligands, a thorough review of published scientific literature and patent databases reveals a lack of specific preclinical PET imaging data for radiotracers directly derived from this compound in mouse and baboon models.

Research in the field has led to the development and extensive preclinical and clinical evaluation of several other classes of compounds as PET radiotracers for α7-nAChRs. These studies, often involving mouse and non-human primate models like baboons, provide a framework for the potential evaluation of novel ligands. For instance, compounds such as [¹⁸F]ASEM and [¹⁸F]DBT-10 have been compared in rhesus monkeys, demonstrating the nuanced process of selecting a suitable candidate for human studies based on kinetic properties and specific binding signals. nih.gov Similarly, earlier work with ¹¹C-labeled variants of GTS-21 in baboons and mice highlighted the challenges in achieving high specificity for the target receptor.

The general approach to developing a novel PET radiotracer involves several key stages. Initially, a series of compounds are synthesized and evaluated for their in vitro binding affinity and selectivity for the target receptor, in this case, the α7-nAChR. Promising candidates from these initial screenings, which would include analogs of this compound, would then be selected for radiolabeling, typically with isotopes like Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]).

Once radiolabeled, these novel tracers undergo preclinical evaluation in animal models. Mouse models are often used for initial in vivo studies, including biodistribution and brain uptake analysis. These studies determine if the tracer can cross the blood-brain barrier and accumulate in brain regions known to have a high density of the target receptor. For example, studies with other pyridine-containing compounds have demonstrated high initial brain uptake in mice. nih.govnih.gov

Following successful initial evaluation in rodents, promising radiotracer candidates are often advanced to studies in larger animal models, such as non-human primates like baboons or rhesus monkeys. These studies are critical as the primate brain is more analogous to the human brain in terms of structure and neurochemistry. PET imaging in baboons allows for a more detailed assessment of the tracer's kinetic properties, specific binding to the target receptor, and metabolic profile in the brain. nih.gov For example, PET studies in baboons have been instrumental in characterizing the in vivo binding of various nAChR radioligands. nih.gov

While no specific data tables for this compound analogs can be presented due to the absence of published findings, the table below illustrates the type of data typically generated during the preclinical evaluation of a hypothetical [¹⁸F]-labeled analog, which we can call [¹⁸F]FP-Pyp. This table is for illustrative purposes only and is based on findings for other α7-nAChR PET radiotracers.

Table 1: Illustrative Preclinical PET Imaging Data for a Hypothetical α7-nAChR Radiotracer ([¹⁸F]FP-Pyp)

| Animal Model | Parameter | Brain Region | Value |

|---|---|---|---|

| Mouse | Brain Uptake (%ID/g at 2 min) | Whole Brain | 4.5 |

| Specific Binding Ratio | Hippocampus/Cerebellum | 2.8 | |

| Baboon | Distribution Volume (V_T) | Thalamus | 15.2 |

| Frontal Cortex | 12.5 | ||

| Cerebellum | 4.1 |

Data are hypothetical and for illustrative purposes only.

The development of a successful PET radiotracer is a complex process requiring a balance of high affinity, selectivity, appropriate brain kinetics, and favorable metabolic profile. While the this compound scaffold holds theoretical promise for targeting α7-nAChRs, the absence of published preclinical PET imaging studies in mouse and baboon models indicates that its potential in this specific application remains to be publicly documented. Future research may yet explore the utility of this chemical class for neuroimaging.

Structure Activity Relationship Sar Studies and Lead Optimization Strategies for 5 Fluoro 2 Piperidin 2 Yl Pyridine Derivatives

Elucidation of Key Structural Features and Pharmacophores Governing Biological Activity

The biological activity of 5-Fluoro-2-(piperidin-2-yl)pyridine derivatives is intrinsically linked to the spatial arrangement of its constituent parts: the fluorinated pyridine (B92270) ring and the piperidine (B6355638) moiety. Analysis of SAR studies reveals that these two components form the core pharmacophore, the essential three-dimensional arrangement of atoms or functional groups required for biological activity.

The pyridine ring, an aromatic heterocycle, often engages in crucial interactions with biological targets. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a key interaction for anchoring the molecule within a protein's binding site. The substitution pattern on the pyridine ring is also a critical determinant of activity.

A review of pyridine derivatives highlights that the presence and position of substituents like methoxy, hydroxyl, and amino groups can enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or halogen atoms, other than the strategically placed fluorine, may lead to a decrease in activity. nih.gov

| Feature | Importance in Biological Activity |

| Pyridine Ring | Core structural component, participates in target binding. |

| Pyridine Nitrogen | Potential hydrogen bond acceptor. |

| Piperidine Ring | Influences molecular conformation and provides additional binding interactions. |

| Piperidine Nitrogen | Key interaction point, substitution modulates activity. |

| Fluorine Atom | Modulates electronic properties and metabolic stability. |

Rational Design Approaches for Modulating Potency and Selectivity

Rational drug design for this compound analogues focuses on strategic modifications to enhance potency against the intended target and selectivity over other related proteins. This approach leverages computational and medicinal chemistry principles to guide the synthesis of new derivatives with improved therapeutic potential.

One key strategy involves the targeted modification of substituents on both the pyridine and piperidine rings. For instance, in the development of GPR119 agonists, a class of pyridone-containing compounds was optimized, leading to the discovery of a potent and selective clinical candidate. nih.gov This success underscores the power of systematic structural modifications in achieving desired pharmacological profiles.

Another approach is the use of three-dimensional molecular similarity and electrostatic complementary methods. nih.gov These computational techniques can identify novel derivatives with significantly boosted potency by ensuring that the designed molecules fit optimally into the target's binding site and have favorable electrostatic interactions. nih.gov For example, a more than 7000-fold increase in potency was achieved for DPP-4 inhibitors through such rational design strategies. nih.gov

The synthesis of arylpyridin-2-yl guanidine (B92328) derivatives as MSK1 inhibitors provides another example of rational design. mdpi.com By preparing a piperidinyl-pyridine derivative through a multi-step sequence, researchers were able to create a key intermediate for further elaboration into potent and selective inhibitors. mdpi.com

| Design Strategy | Objective | Example Application |

| Systematic Substituent Modification | Enhance potency and selectivity. | Optimization of pyridone-containing GPR119 agonists. nih.gov |

| 3D Molecular Similarity & Electrostatic Complementarity | Boost potency through optimal binding site fit. | Design of potent DPP-4 inhibitors. nih.gov |

| Multi-step Synthesis of Key Intermediates | Create versatile building blocks for diverse analogues. | Synthesis of arylpyridin-2-yl guanidine MSK1 inhibitors. mdpi.com |

Bioisosteric Replacements and Scaffold Hopping in Analogue Design

These techniques are employed to enhance potency, improve pharmacokinetic properties, increase metabolic stability, simplify synthesis, or navigate around existing patents. scispace.com For derivatives of this compound, these approaches can lead to the discovery of novel chemical series with superior therapeutic profiles.

The principle behind these methods is to maintain the key biological interactions of the original molecule while altering other properties. nih.gov For example, a tetrazole ring is a well-known bioisostere for a carboxylic acid group. This replacement can improve oral bioavailability and metabolic stability.

Knowledge-based methods, utilizing extensive data from resources like the Protein Data Bank, can be used to identify potential bioisosteric or scaffold replacements by analyzing ligand fragments that occupy similar binding sites. scispace.com

| Strategy | Description | Goal |

| Bioisosteric Replacement | Swapping functional groups with others having similar biological properties. nih.gov | Improve potency, selectivity, and pharmacokinetic properties. u-strasbg.fr |

| Scaffold Hopping | Replacing the core molecular framework with a different scaffold. nih.gov | Discover novel chemical classes with improved properties. scispace.com |

Impact of Fluorine Substitution on Pharmacological Properties and Metabolic Fate

The inclusion of fluorine in drug candidates is a widely used strategy in medicinal chemistry due to its unique properties. acs.orgacs.org Fluorine's small size and high electronegativity can significantly influence a molecule's potency, permeability, acidity (pKa), and conformation. acs.orgacs.org

A primary reason for incorporating fluorine is to block sites of metabolism. acs.org The carbon-fluorine bond is very strong, making it resistant to cleavage by metabolic enzymes. acs.org This can lead to a longer half-life and improved bioavailability of the drug. In 2018, nearly half of the small molecule drugs approved by the FDA contained fluorine, a testament to its utility. acs.org

However, the introduction of fluorine is not without potential downsides. While often used to block metabolism, in some cases, metabolism can still occur at or near the fluorinated position, potentially leading to the formation of toxic metabolites. acs.orgnih.gov For instance, CYP-mediated hydroxylation at a fluorinated carbon can lead to the release of fluoride (B91410) ions. acs.orgnih.gov Therefore, careful consideration of the metabolic fate of fluorinated compounds is crucial during the design process.

The stability of fluorinated compounds can also be influenced by the surrounding chemical environment within the molecule. For example, the stability of certain fluorinated indoles was found to be dependent on the degree of fluorination. nih.gov

| Effect of Fluorine | Description |

| Increased Potency | The strong electron-withdrawing nature of fluorine can enhance binding affinity. acs.org |

| Modulated pKa | Fluorine can alter the acidity of nearby functional groups, affecting ionization and solubility. acs.org |

| Blocked Metabolism | The high bond energy of the C-F bond can prevent metabolic degradation at that site. acs.org |

| Improved Permeability | Fluorine can enhance a molecule's ability to cross biological membranes. acs.org |

| Potential for Toxic Metabolites | In some contexts, metabolism can lead to the release of fluoride or other reactive species. acs.orgnih.gov |

Future Perspectives and Emerging Research Directions for 5 Fluoro 2 Piperidin 2 Yl Pyridine

Exploration of Novel Biological Targets and Therapeutic Areas

While the 5-fluoro-2-(piperidin-2-yl)pyridine core is a component of various investigated molecules, ongoing research is focused on identifying and validating novel biological targets and expanding its therapeutic potential beyond currently explored areas. The versatility of the fluoropyridine and piperidine (B6355638) moieties allows for the design of derivatives targeting a wide array of proteins and pathways. mdpi.comresearchgate.net

Oncology: The development of novel anticancer agents is a major thrust. Derivatives incorporating the fluorinated pyridine (B92270) scaffold are being evaluated for their cytotoxicity against various cancer cell lines. nih.gov Research has demonstrated that compounds containing this motif can be designed to act as potent inhibitors of key cancer-related targets. For instance, derivatives of 2,4-diaminopyrimidine (B92962) containing a pyridine moiety have been investigated as inhibitors of Focal Adhesion Kinase (FAK) for anti-thyroid cancer applications. nih.gov Similarly, piperidine-dihydropyridine hybrids are being studied as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) for lung and breast cancer. researchgate.net

Metabolic Diseases: There is significant interest in G-protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes. nih.govresearchgate.net The discovery of compounds like BMS-903452, which contains a 2-fluoro-phenyl group attached to a pyridinone core, highlights the potential for fluorinated pyridine derivatives in this therapeutic area. nih.gov These agonists work by stimulating glucose-dependent insulin (B600854) release and promoting the secretion of incretins like GLP-1. researchgate.net Future work will likely focus on optimizing the potency and pharmacokinetic profiles of new analogues based on the this compound scaffold to improve efficacy in treating metabolic disorders.

Neuroscience and Beyond: The ability of small molecules to cross the blood-brain barrier (BBB) is crucial for treating central nervous system (CNS) disorders. Computational modeling has been employed to design pyridine variants of existing scaffolds to improve BBB penetration. nih.gov This opens up possibilities for developing this compound derivatives for neurological targets. Furthermore, the structural motif has been found in dual orexin (B13118510) receptor antagonists for insomnia, showcasing its versatility. mdpi.com Other potential applications include the development of plant activators to enhance systemic acquired resistance in agriculture, demonstrating the broad applicability of this chemical class. nih.gov

| Therapeutic Area | Biological Target Example | Potential Application | Reference |

|---|---|---|---|

| Oncology | Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR) | Anti-thyroid, lung, and breast cancer agents | nih.govresearchgate.net |

| Metabolic Diseases | G-protein-coupled receptor 119 (GPR119) | Type 2 Diabetes | nih.govresearchgate.net |

| Neuroscience | Orexin Receptors | Insomnia | mdpi.com |

| Agriculture | Plant Immune System | Plant Activators | nih.gov |

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of fluorinated pyridines, including the this compound backbone, is a critical area of research. The focus is on developing more efficient, scalable, and environmentally friendly methods to replace traditional, often harsh, synthetic protocols.

C-H Functionalization: A significant advancement is the direct, site-selective C-H fluorination of pyridine rings. Methods using reagents like silver(II) fluoride (B91410) (AgF₂) allow for the introduction of fluorine at the position adjacent to the nitrogen atom under ambient conditions. researchgate.netorgsyn.org This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. Another innovative strategy involves Rhodium(III)-catalyzed C-H functionalization to construct multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, which can be conveniently set up in the air on a benchtop. nih.gov

Novel Fluorination Strategies: Research continues to yield robust methods for fluorination that are valuable for both drug discovery and radiochemistry. One such method involves the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts. These stable intermediates can then serve as common precursors for nucleophilic fluorination to produce both standard (¹⁹F) and radiolabeled (¹⁸F) fluoropyridines, which is particularly useful for developing PET imaging agents. acs.org

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Direct C-H Fluorination with AgF₂ | Site-selective fluorination adjacent to pyridine nitrogen. | High selectivity, ambient temperature, functional group tolerance. | researchgate.netorgsyn.org |

| Rh(III)-Catalyzed C–H Functionalization | One-step synthesis of 3-fluoropyridines from oximes and alkynes. | Bench-top setup, high regioselectivity. | nih.gov |

| From Pyridine N-Oxides | Formation of pyridyltrialkylammonium salt intermediates for fluorination. | Mild conditions, access to both ¹⁹F and ¹⁸F analogues. | acs.org |

| Modified Chichibabin Reaction | Use of catalysts like ZSM-5 for pyridine ring synthesis. | Improved yield and selectivity, potential for greener process. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-analyze cycle. nih.govijettjournal.org For a scaffold like this compound, these computational tools offer powerful new avenues for optimization and lead generation.

Virtual Screening and Property Prediction: AI/ML models can rapidly screen vast virtual libraries of potential derivatives to identify candidates with a high probability of being active against a specific biological target. nih.gov These models are trained on existing data to predict various properties, including binding affinity, solubility, metabolic stability, and potential toxicity. researchgate.net For instance, computational tools have been successfully used to design pyridine-based compounds with improved brain penetration and lower calculated cardiotoxicity (hERG), allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. researchgate.netyoutube.com By providing a set of desired properties (e.g., high affinity for a target, low toxicity, specific physicochemical characteristics), these algorithms, such as variational autoencoders and generative adversarial networks (GANs), can propose novel structures based on the this compound scaffold that chemists may not have conceived of. nih.govyoutube.com This approach expands the accessible chemical space and increases the chances of discovering breakthrough drug candidates.

Lead Optimization: Once an initial hit compound is identified, ML models can guide its optimization. By analyzing structure-activity relationships (SAR) within a series of analogues, these models can suggest specific structural modifications to enhance potency or improve pharmacokinetic properties. Active learning, a subfield of ML, can make this process even more efficient by intelligently selecting the next most informative compounds to synthesize and test, thereby reducing the number of required iterations. ijettjournal.org

Detailed Mechanistic Investigations at the Molecular Level (non-clinical)

A fundamental understanding of how this compound derivatives interact with their biological targets is essential for rational drug design. Future research will increasingly rely on sophisticated non-clinical techniques to elucidate these mechanisms at a molecular resolution.

Structural Biology and Molecular Modeling: Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of a ligand bound to its target protein. These structural insights are invaluable for understanding the precise binding mode. For example, X-ray data has revealed how a fluorinated group on a pyridine ring can form a crucial hydrogen bond with a key amino acid residue (K802) in the PI3K binding site, explaining its high affinity. mdpi.com Where experimental structures are unavailable, molecular docking and molecular dynamics (MD) simulations are used to predict binding poses and assess the stability of the ligand-protein complex. researchgate.net

Pharmacophore and SAR Analysis: Pharmacophore modeling identifies the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. researchgate.net This information, combined with detailed Structure-Activity Relationship (SAR) studies, helps in understanding why certain structural modifications enhance or diminish activity. For example, studies on GPR119 agonists found that analogs with a 2-fluoro substitution on an aryl ring showed more potent activity, highlighting the positive contribution of the fluorine atom. researchgate.net

Biophysical and Biochemical Assays: A suite of biophysical techniques, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), can be used to quantify the binding kinetics (on/off rates) and thermodynamics of a drug-target interaction. These data provide a more complete picture of the binding event than affinity measurements alone. In parallel, detailed biochemical assays are used to probe the functional consequences of this binding, such as enzyme inhibition or receptor activation, providing a direct link between molecular interaction and biological effect. scirp.org These detailed mechanistic studies are crucial for optimizing lead compounds into effective and selective clinical candidates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2-(piperidin-2-yl)pyridine, and how can reaction yields be optimized?

- Answer: A common approach involves coupling pyridine derivatives with piperidine precursors under palladium-catalyzed conditions. For example, analogous compounds (e.g., N-(5-fluoropyridin-2-yl)pivalamide) are synthesized via Suzuki-Miyaura cross-coupling, followed by deprotection steps . Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), solvent polarity (e.g., DMF vs. THF), and reaction temperature (70–100°C). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves >95% purity. Yield improvements (from ~40% to 65%) are observed when using anhydrous solvents and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer:

- ¹H/¹³C NMR : Fluorine substituents cause splitting patterns (e.g., 5-fluoro group shows coupling constants ~10–15 Hz in ¹H NMR). Piperidine protons appear as multiplet signals at δ 1.5–3.0 ppm .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) confirm molecular ion peaks ([M+H]⁺) and purity (>98%).

- X-ray crystallography : Used to resolve ambiguities in regiochemistry, especially for piperidine ring conformation .

Q. What safety protocols are critical when handling this compound in the lab?

- Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential respiratory and skin irritation (similar to pyridine derivatives in ).

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates.

- Waste disposal : Segregate halogenated waste (e.g., fluorine-containing byproducts) and collaborate with certified waste management services for incineration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the fluorine atom, which activates the pyridine ring for substitution at the 2- and 4-positions. Frontier Molecular Orbital (FMO) analysis predicts nucleophilic attack sites by comparing LUMO distributions. For example, piperidine’s lone pair donation lowers the LUMO energy, enhancing reactivity toward electrophiles .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from protonation states of the piperidine nitrogen. Systematic studies should:

- Vary pH : Measure solubility in phosphate buffers (pH 3–10) using UV-Vis spectroscopy.

- Temperature control : Compare logP values at 25°C vs. 37°C to assess thermodynamic stability.

- Co-solvent screening : Test binary mixtures (e.g., ethanol/water) to identify optimal formulations for biological assays .

Q. Why do certain synthetic routes fail to achieve regioselectivity in fluorinated pyridine derivatives?

- Answer: Competing pathways (e.g., C-F vs. C-N bond activation) depend on ligand choice and steric effects. For example:

- Ligand effects : Bulky ligands (e.g., XPhos) favor C-F activation in Pd-mediated reactions, while smaller ligands (e.g., PPh₃) promote C-N coupling.

- Substrate pre-functionalization : Protecting the piperidine nitrogen with Boc groups reduces undesired side reactions .

Q. How can researchers validate the biological activity of this compound amid conflicting in vitro toxicity data?

- Answer:

- Dose-response curves : Repeat assays across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects.

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in IC₅₀ values.

- In silico toxicity prediction : Tools like ProTox-II model hepatotoxicity and immunotoxicity based on structural motifs (e.g., fluoropyridine alerts) .

Methodological Considerations

Q. What chromatographic techniques separate this compound from its regioisomers?

- Answer:

- HPLC : Use chiral columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases to resolve enantiomers.

- TLC : Silica plates with fluorescent indicator (254 nm) and ethyl acetate/hexane (3:7) distinguish isomers via Rf values (~0.4 for target compound) .

Q. How do steric and electronic effects influence the catalytic hydrogenation of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.